molecular formula C9H10ClNO2 B14846671 4-Chloro-2-hydroxy-N,N-dimethylbenzamide

4-Chloro-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14846671
M. Wt: 199.63 g/mol
InChI Key: LJGQROMYJPBYFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

4-Chloro-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-chloro-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3

InChI Key

LJGQROMYJPBYFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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